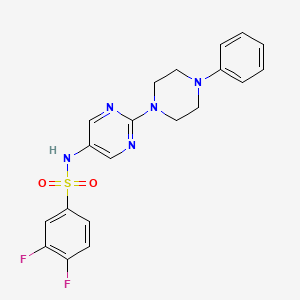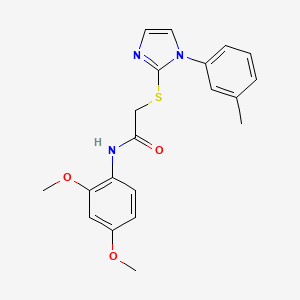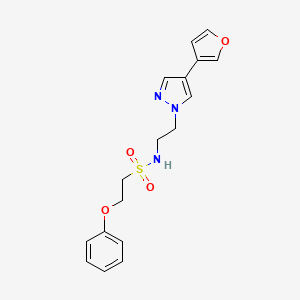
3,4-二氟-N-(2-(4-苯基哌嗪-1-基)嘧啶-5-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H19F2N5O2S and a molecular weight of 431.46. It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Synthesis Analysis
The synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are similar to the compound , has been reported . These compounds were designed and synthesized for the treatment of Alzheimer’s disease (AD). The bioactivities of these compounds were evaluated by the Ellman’s method .科学研究应用
合成途径和化学性质
研究重点是合成苯磺酰胺的新型衍生物,以探索其潜在应用。例如,哈桑等人(2009)合成了一系列吡咯并[2,3-d]嘧啶-5-基)-N,N-二甲基-苯磺酰胺衍生物,具有在抗菌治疗中的潜在应用(Hassan et al., 2009)。这提示了一种通过苯磺酰胺部分的结构修饰来开发具有特定生物活性的化合物的的方法。
抗肿瘤活性
法尔斯等人(2014)报道了吡啶并[2,3-d]嘧啶及其衍生物的合成,它们对癌细胞系表现出有效的抗肿瘤活性。这突出了苯磺酰胺衍生物在癌症治疗中的潜力,尤其是在通过细胞周期阻滞诱导细胞凋亡方面(Fares et al., 2014)。
抗菌应用
含有磺酰胺部分的新型杂环化合物的抗菌活性已经得到探索,表明这些化合物在对抗细菌和真菌感染方面具有潜力(Nunna et al., 2014)。这表明可以开发3,4-二氟-N-(2-(4-苯基哌嗪-1-基)嘧啶-5-基)苯磺酰胺的衍生物用于抗菌目的。
酶抑制的医学应用
卡西尼等人(2002)对苯磺酰胺衍生物抑制碳酸酐酶的研究突出了通过降低眼压治疗青光眼的治疗潜力(Casini et al., 2002)。这表明3,4-二氟-N-(2-(4-苯基哌嗪-1-基)嘧啶-5-基)苯磺酰胺在开发新型眼科溶液中的可能应用。
作用机制
Target of Action
The primary target of the compound 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for many functions in the body, including muscle movement and memory processing .
Mode of Action
3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . The result is an enhancement of cholinergic neurotransmission, which can have various effects depending on the specific location within the nervous system .
Biochemical Pathways
The action of 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound increases the availability of acetylcholine, which can then bind to and activate its receptors . This can lead to various downstream effects, such as the stimulation of muscle contraction or the enhancement of memory processing .
Result of Action
The inhibition of acetylcholinesterase by 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide leads to an increase in acetylcholine levels . This can result in various molecular and cellular effects, such as enhanced neurotransmission in cholinergic neurons . Depending on the specific context, this could lead to improved muscle function, enhanced memory processing, or other effects .
生化分析
Biochemical Properties
The compound 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . The compound exhibits inhibitory activity against AChE, indicating its potential role in biochemical reactions involving this enzyme .
Cellular Effects
In terms of cellular effects, 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide’s interaction with AChE can influence cell function. By inhibiting AChE, the compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism related to the cholinergic system .
Molecular Mechanism
The molecular mechanism of action of 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves binding interactions with AChE, leading to the inhibition of this enzyme . This inhibition can result in an increase in the concentration of acetylcholine, a neurotransmitter, thereby affecting the transmission of nerve impulses .
属性
IUPAC Name |
3,4-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2S/c21-18-7-6-17(12-19(18)22)30(28,29)25-15-13-23-20(24-14-15)27-10-8-26(9-11-27)16-4-2-1-3-5-16/h1-7,12-14,25H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYIDSSOUIMWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2686163.png)
![4-[(2-Methylbenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686164.png)

![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2686166.png)

![7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2686170.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2686171.png)
![5-cyclopropyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2686173.png)


![2-[(2-Methylfuran-3-yl)formamido]acetic acid](/img/structure/B2686182.png)
![1-(Tert-butyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686183.png)


